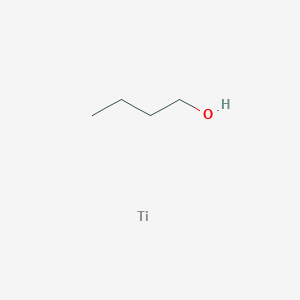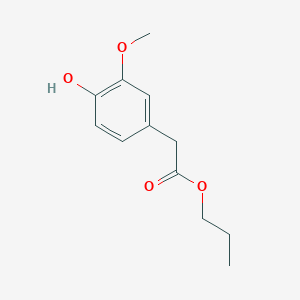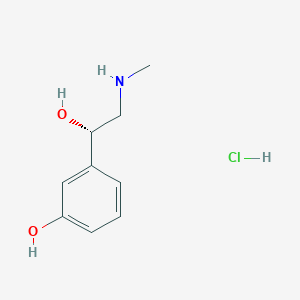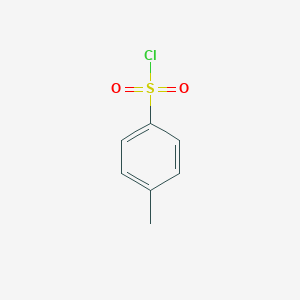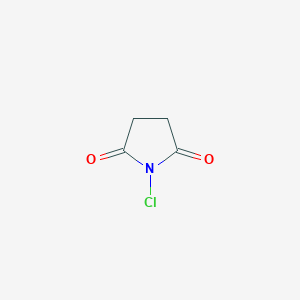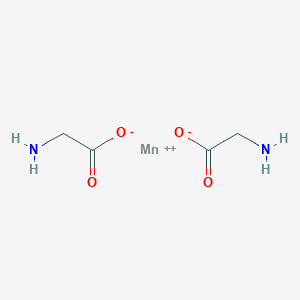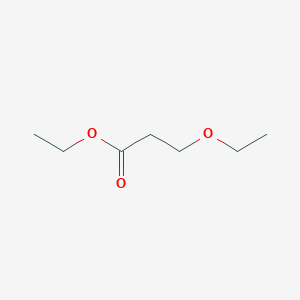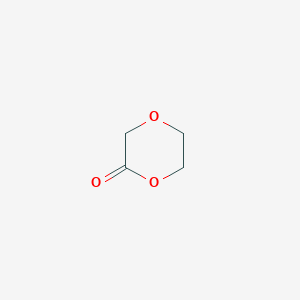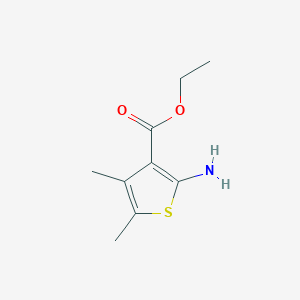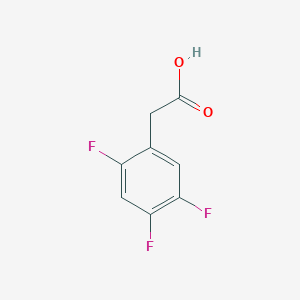
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves several steps, starting from basic aromatic chemicals and proceeding through a series of reactions that introduce different functional groups. For example, Shahana and Yardily (2020) discuss the synthesis of thiazol and thiophene derivatives, showcasing methods that might be similar to those used for our compound of interest (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of compounds like "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone" can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, Lakshminarayana et al. (2009) detail the crystal and molecular structure of a related compound, providing insights into the arrangement of atoms and the geometry of the molecule (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone" and its derivatives can lead to various products depending on the reactants and conditions used. For example, the compound's reactivity with nucleophiles, as described by Pouzet et al. (1998), sheds light on its chemical behavior and the types of chemical transformations it can undergo (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in various environments. Research like that conducted by Naveen et al. (2007) on similar compounds provides valuable data on these physical characteristics (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of "(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone," such as acidity, basicity, reactivity with other chemicals, and stability, are essential for predicting its interactions and usefulness in various applications. Studies such as the synthesis and reactivity investigation by Akkurt et al. (2003) provide insights into these aspects (Akkurt et al., 2003).
Applications De Recherche Scientifique
Antiviral Activity and Pharmacokinetics : A derivative compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, exhibits potential antiviral activity and favorable pharmacokinetic behavior, also displaying significant hydrogen bonding interactions (FathimaShahana & Yardily, 2020).
Central Nervous System Depressants : Novel derivatives, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been identified with potential central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects, with low acute toxicity (Butler, Wise, & Dewald, 1984).
Anticancer Applications : Studies have found that compounds like 2-hydroxy-3,4,5-trimethoxybenzophenones demonstrate significant antimitotic and vascular disrupting properties, suggesting potential applications in cancer therapy (Chang et al., 2014).
Allosteric Enhancers at Human A1 Adenosine Receptor : Certain 2-aminothiophene derivatives are potential allosteric enhancers at the human A1 adenosine receptor. The intramolecular N-HO=C hydrogen bonds significantly influence their molecular conformation (Kubicki et al., 2012).
Antifungal Activity : Novel derivatives like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have shown promising antifungal activity (Lv et al., 2013).
Antimicrobial Activity : Derivatives like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have been synthesized and evaluated for antimicrobial activity (Chaudhari, 2012).
Anti-Cancer Agent : The synthesized compound (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone shows potential as an anti-cancer agent through docking with the hER- protein (Lakshminarayana et al., 2018).
In Vitro and In Vivo Antitumor Effects : Compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibit in vitro and in vivo antitumor effects without substantial toxicity, showing potent cytotoxic activity without membrane damage (Magalhães et al., 2011).
Safety And Hazards
The safety and hazards associated with “(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone” are not available from the current information.
Orientations Futures
The future directions for research on “(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone” could include further investigation into its synthesis, chemical reactions, and potential applications. However, no specific future directions were found in the available literature.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
CAS RN |
91713-54-1 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

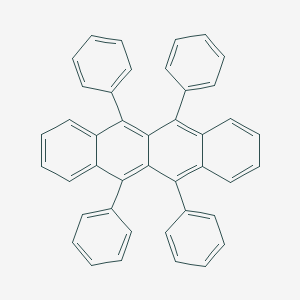
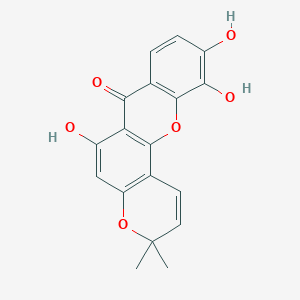
![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
